molecular formula C11H13NO3 B13777178 N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide

N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide

Cat. No.: B13777178
M. Wt: 207.23 g/mol
InChI Key: DFZRXBWVBGWLFD-AATRIKPKSA-N
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Description

N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a vinyl group attached to a dihydroxyphenyl moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with methylamine and acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and adhesives

Mechanism of Action

The mechanism of action of N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-propenamide
  • N-(3,4-Dihydroxyphenethyl)methacrylamide

Uniqueness

N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide is unique due to its specific vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-N-methylacetamide

InChI

InChI=1S/C11H13NO3/c1-8(13)12(2)6-5-9-3-4-10(14)11(15)7-9/h3-7,14-15H,1-2H3/b6-5+

InChI Key

DFZRXBWVBGWLFD-AATRIKPKSA-N

Isomeric SMILES

CC(=O)N(C)/C=C/C1=CC(=C(C=C1)O)O

Canonical SMILES

CC(=O)N(C)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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